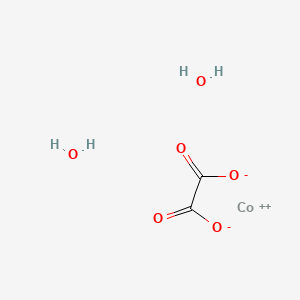

Cobalt(II) oxalate dihydrate

Description

BenchChem offers high-quality Cobalt(II) oxalate dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cobalt(II) oxalate dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

cobalt(2+);oxalate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Co.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHSMSAKVHVSAS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.O.[Co+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4CoO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5965-38-8 | |

| Record name | Cobalt, diaqua[ethanedioato(2-)-κO1,κO2]-, (T-4)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Cobalt(II) Oxalate Dihydrate

Introduction

Cobalt(II) oxalate dihydrate (CoC₂O₄·2H₂O) is a key precursor material in the synthesis of advanced materials, including cobalt metal powders, catalysts, and various cobalt oxides (CoO, Co₃O₄). The precise control over the final product's properties—such as particle size, morphology, and crystal phase—is critically dependent on the conditions of its thermal decomposition. This guide provides a comprehensive technical overview of the multi-step thermal decomposition mechanism of cobalt(II) oxalate dihydrate. We will delve into the causality behind the analytical methodologies used to study this process, the influence of the atmospheric environment on the reaction pathways, and provide field-proven experimental protocols for its characterization. This document is intended for researchers, material scientists, and chemical engineers working on the development of cobalt-based materials.

Core Analytical Methodologies: A Self-Validating System

To fully elucidate the decomposition pathway of cobalt(II) oxalate dihydrate, a suite of complementary thermal analysis techniques is employed. This multi-faceted approach ensures a self-validating system where the results from one technique corroborate and enrich the data from another.

-

Thermogravimetric Analysis (TGA): This is the cornerstone technique for studying thermal decomposition. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provides quantitative information on the stoichiometry of decomposition, identifying distinct stages such as dehydration and the subsequent breakdown of the anhydrous oxalate. The derivative of the TGA curve (DTG) is crucial for pinpointing the temperature of the maximum rate of mass loss for each step.

-

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC): Performed simultaneously with TGA, DTA/DSC measures the temperature difference or heat flow between the sample and an inert reference. This reveals the energetic nature of the observed mass loss events. Dehydration is typically an endothermic process (requiring energy to break the bonds holding the water molecules), while the decomposition of the anhydrous oxalate can involve both endothermic and exothermic events, providing deeper insight into the reaction mechanism.

-

Evolved Gas Analysis (EGA): This is arguably the most critical technique for unraveling the complex decomposition of the anhydrous oxalate. By coupling the outlet of the TGA furnace to a Mass Spectrometer (MS) or a Fourier-Transform Infrared (FTIR) spectrometer, the gaseous species evolved during decomposition can be identified in real-time. EGA allows for the differentiation and quantification of key gases like water vapor (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), which is essential for confirming the proposed reaction pathways.

-

X-ray Diffraction (XRD): To confirm the solid-state intermediates and final products, XRD is indispensable. By analyzing samples heated to specific temperatures corresponding to the plateaus in the TGA curve, the crystalline structure of the material at each stage of decomposition can be definitively identified.

The logical workflow for a comprehensive analysis combines these techniques to build a complete picture of the material's thermal behavior.

Caption: Integrated analytical workflow for studying thermal decomposition.

The Stepwise Decomposition Mechanism

The thermal decomposition of cobalt(II) oxalate dihydrate is not a single event but a sequence of distinct reactions, the products of which are highly dependent on the surrounding atmosphere.

Stage 1: Dehydration

The initial step in the decomposition process is the endothermic loss of the two molecules of water of crystallization. This typically occurs in a single, well-defined step.

CoC₂O₄·2H₂O(s) → CoC₂O₄(s) + 2H₂O(g)

This dehydration step is consistently observed across different atmospheres.

Stage 2: Decomposition of Anhydrous Cobalt(II) Oxalate

The decomposition of the resulting anhydrous cobalt(II) oxalate is where the influence of the furnace atmosphere becomes paramount.

In an Inert Atmosphere (e.g., Nitrogen, Argon, Helium):

In the absence of an oxidizing agent, the decomposition of anhydrous cobalt(II) oxalate proceeds through two parallel pathways.[1] This complexity is a critical insight revealed by Evolved Gas Analysis, which detects the simultaneous evolution of both CO and CO₂.

-

Pathway A: Decomposition to Cobalt(II) Oxide (CoO) CoC₂O₄(s) → CoO(s) + CO(g) + CO₂(g)

-

Pathway B: Decomposition to Metallic Cobalt (Co) CoC₂O₄(s) → Co(s) + 2CO₂(g)

The final solid product in an inert atmosphere is therefore a mixture of cobalt(II) oxide and metallic cobalt.[1] The ratio of these products can be influenced by experimental conditions such as heating rate and gas flow. Some studies have noted that secondary reactions can occur, such as the reduction of CoO by the evolved CO, further complicating the final product mixture.

In an Oxidizing Atmosphere (e.g., Air, Oxygen):

When heated in the presence of oxygen, the decomposition mechanism changes significantly. While the initial decomposition may still produce a mixture of cobalt and cobalt oxide, these reactive products are immediately oxidized at elevated temperatures. The final, thermodynamically stable product is cobaltosic oxide (Co₃O₄).

Overall Reaction in Air: 3CoC₂O₄(s) + 2O₂(g) → Co₃O₄(s) + 6CO₂(g)

It has been observed that in an air atmosphere, metallic cobalt may form first and is then subsequently oxidized to Co₃O₄.[2]

Caption: Decomposition pathways of CoC₂O₄·2H₂O under different atmospheres.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the thermogravimetric analysis of cobalt(II) oxalate dihydrate. Note that the exact temperatures can shift based on experimental parameters, most notably the heating rate—higher heating rates tend to shift decomposition temperatures to higher values.[3]

| Decomposition Stage | Atmosphere | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) |

| Dehydration (loss of 2H₂O) | Air / Inert | 100 - 200[4] | 19.68% | ~19-20%[4] |

| Anhydrous Decomposition | Air | 248 - 279[2] | 39.35% (to Co₃O₄) | ~38-40%[4] |

| Anhydrous Decomposition | Inert (N₂) | 250 - 400 | 49.19% (to CoO) or 60.65% (to Co) | Varies (mixture) |

Experimental Protocols

The following protocols are provided as a robust starting point for the analysis. Researchers should optimize these based on their specific instrumentation and analytical goals.

Protocol 1: TGA/DTA Analysis

1. Instrument Preparation and Calibration:

- Ensure the TGA balance is calibrated using certified calibration weights.

- Perform temperature calibration using appropriate standards (e.g., indium, zinc).

- Run a baseline (blank run) with an empty crucible under the same experimental conditions to be used for the sample. This is crucial for correcting buoyancy and instrument drift effects.[3]

2. Sample Preparation:

- Use a consistent sample mass, typically between 5-10 mg, to minimize thermal gradients within the sample.

- Lightly grind the sample to ensure homogeneity, but avoid excessive grinding which can alter the crystalline structure.

- Distribute the sample evenly across the bottom of the sample crucible (typically alumina or platinum).

3. TGA/DTA Method Parameters:

- Purge Gas: Select the desired atmosphere (e.g., high purity Nitrogen for inert, or dry Air for oxidizing).

- Gas Flow Rate: Set a consistent flow rate for both the balance purge (if applicable) and the sample purge. A typical rate is 40-100 mL/min.[4] The flow ensures efficient removal of evolved gases.

- Temperature Program:

- Equilibrate at a starting temperature (e.g., 30°C).

- Ramp the temperature at a controlled rate. A rate of 10°C/min is standard and provides good resolution between decomposition steps. Slower rates (e.g., 2-5°C/min) can improve resolution further, while faster rates can save time but may merge thermal events.[5]

- Continue heating to a final temperature sufficient to ensure complete decomposition (e.g., 600°C for inert atmosphere, 800-900°C for air).

4. Data Analysis:

- Subtract the baseline from the sample data.

- Determine the onset temperature and percentage mass loss for each distinct step in the TGA curve.

- Identify the peak temperatures for each event from the DTG and DTA curves.

Protocol 2: Coupled TGA-MS/FTIR for Evolved Gas Analysis (EGA)

1. Instrument Setup:

- Follow steps 1 and 2 from the TGA/DTA protocol.

- Use an inert purge gas with a low background signal, such as Helium, especially for TGA-MS coupling.[4]

- Ensure the heated transfer line connecting the TGA furnace to the MS or FTIR is maintained at a high enough temperature (e.g., 250-300°C) to prevent condensation of the evolved gases.

2. EGA Method Parameters:

- TGA Program: Use the same program as in the TGA/DTA protocol.

- MS Parameters:

- Set the MS to scan over a relevant mass-to-charge (m/z) range (e.g., 10-100 amu).

- Monitor specific m/z values corresponding to the expected gases:

- H₂O: m/z 18, 17

- CO: m/z 28

- CO₂: m/z 44

- FTIR Parameters:

- Continuously collect spectra throughout the TGA run.

- Monitor the characteristic IR absorption bands:

- H₂O: ~3500-3900 cm⁻¹

- CO: ~2100-2200 cm⁻¹

- CO₂: ~2300-2400 cm⁻¹ and ~667 cm⁻¹

3. Data Correlation:

- Overlay the ion current (for MS) or absorbance intensity (for FTIR) for each gas with the TGA/DTG data.

- Correlate the evolution of each gas with the specific mass loss steps to confirm the decomposition reactions.

Conclusion

The thermal decomposition of cobalt(II) oxalate dihydrate is a well-defined, multi-step process that serves as an excellent model for understanding the thermal analysis of coordination compounds. The choice of atmospheric conditions is the critical determining factor in the nature of the final solid product, yielding either a mixture of Co and CoO in an inert environment or Co₃O₄ in an oxidizing one. A comprehensive analytical approach, integrating TGA, DTA, EGA, and XRD, is essential for a complete and validated mechanistic understanding. The protocols and data presented in this guide offer a robust framework for researchers and scientists to reliably characterize this important precursor and to tailor its decomposition for the synthesis of advanced cobalt-based materials.

References

-

Crisan, D. et al. (2012). Thermal analysis of some transition metal oxalates. Journal of Thermal Analysis and Calorimetry, 111(2), 1347-1354. Available at: [Link]

-

Gotor, F. J., et al. (2000). The thermal decomposition of cobalt oxalate: factors affecting the nature of the products. Physical Chemistry Chemical Physics, 2(1), 215-220. Available at: [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Available at: [Link]

-

Małecka, B., et al. (2002). Non-isothermal Studies on Mechanism And Kinetics of Thermal Decomposition of Cobalt(II) Oxalate Dihydrate. Journal of Thermal Analysis and Calorimetry, 68(3), 819-831. Available at: [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Thermogravimetric Analysis – TGA. Available at: [Link]

-

Ebatco. (n.d.). Thermogravimetric Analysis of Calcium Oxalate. Available at: [Link]

-

METTLER TOLEDO. (n.d.). The TGA-MS Combination. Available at: [Link]

Sources

- 1. Thermogravimetry and differential thermal analysis studies on potassium titanyl oxalate and potassium aluminium oxalate and related oxalates - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. ebatco.com [ebatco.com]

- 3. photos.labwrench.com [photos.labwrench.com]

- 4. tainstruments.com [tainstruments.com]

- 5. mdpi.com [mdpi.com]

Solubility and Stability Profile of Cobalt(II) Oxalate Dihydrate: A Technical Guide

The following technical guide details the solubility, stability, and physicochemical properties of Cobalt(II) oxalate dihydrate.

Executive Summary

Cobalt(II) oxalate dihydrate (

Physicochemical Characterization

Unlike simple ionic salts, cobalt(II) oxalate dihydrate exists as a coordination polymer . This structural characteristic dictates its low solubility and high thermal stability relative to non-polymeric cobalt salts.

-

Crystal Structure: It typically crystallizes in two polymorphs:

-

-form (Monoclinic,

-

-form (Orthorhombic,

-

-form (Monoclinic,

-

Bonding: The Co(II) centers are octahedrally coordinated by bridging oxalate ligands and water molecules, forming infinite linear chains. This extensive polymeric network creates a high lattice energy barrier against solvation.

Solubility Profile

The solubility of cobalt(II) oxalate is governed by its solubility product constant (

Aqueous Solubility & Thermodynamics

Cobalt(II) oxalate is classified as sparingly soluble.

-

Solubility Product (

): Experimental values at 25°C typically range between -

pH Dependence:

-

Acidic Media (pH < 1): Solubility increases significantly due to the protonation of the oxalate ion (

), which shifts the equilibrium to the right. -

Neutral Media (pH 5–8): Minimum solubility is observed; the compound is stable and precipitates quantitatively.

-

Basic Media (pH > 10): Solubility increases in the presence of ammonia due to the formation of soluble ammine complexes (e.g.,

), but in non-complexing bases (like NaOH), it may convert to

-

Organic Solvent Solubility

Due to its polymeric nature,

Data Summary: Solubility Behavior

| Solvent / Medium | Solubility Status | Mechanism / Species Formed |

| Water (pH 7) | Insoluble ( | Equilibrium with free |

| Dilute Mineral Acids (HCl, | Soluble | Formation of |

| Aqueous Ammonia ( | Soluble | Formation of |

| Ethanol / Acetone | Insoluble | High lattice energy of coordination polymer |

| Acetic Acid | Slightly Soluble | Weak protonation of oxalate |

Visualization: Solubility Equilibrium Pathway

The following diagram illustrates the competing chemical pathways affecting solubility.

Caption: Chemical equilibria governing the dissolution of Cobalt(II) oxalate. Acidic conditions drive solubility via ligand protonation; ammoniacal conditions drive solubility via metal complexation.

Stability & Thermal Decomposition

Cobalt(II) oxalate dihydrate exhibits a distinct, stoichiometric thermal decomposition profile, making it an excellent standard for thermogravimetric analysis (TGA).

Thermal Stability Profile

-

Ambient Stability: Stable indefinitely at room temperature. Non-hygroscopic under normal humidity.

-

Decomposition Steps:

-

Dehydration (150°C – 200°C): Loss of two water molecules to form anhydrous

.-

Mass Loss: ~19.7% (Theoretical).

-

-

Decomposition (290°C – 450°C): Breakdown of the oxalate ligand.

-

In Air: Oxidative decomposition to

. -

In Inert Gas (

/Ar): Decomposition to CoO or metallic Co, depending on temperature and

-

-

Visualization: Thermal Decomposition Mechanism[2]

Caption: Two-step thermal decomposition pathway of Cobalt(II) oxalate dihydrate. The final product depends heavily on the atmospheric oxygen content.

Experimental Protocols

Protocol A: Controlled Precipitation Synthesis

Objective: Synthesize high-purity

-

Preparation of Precursors:

-

Dissolve 10 mmol of Cobalt(II) Nitrate Hexahydrate (

) in 50 mL deionized water. -

Dissolve 11 mmol (10% excess) of Ammonium Oxalate (

) in 50 mL deionized water.

-

-

Precipitation:

-

Slowly add the oxalate solution to the cobalt solution under constant stirring (500 RPM) at 60°C.

-

Note: Slow addition favors the formation of the stable monoclinic phase.

-

-

Digestion:

-

Maintain stirring for 30 minutes, then allow the precipitate to age (digest) without stirring for 2 hours. This improves crystallinity.

-

-

Filtration & Washing:

-

Filter via vacuum filtration.

-

Wash 3x with deionized water to remove nitrate ions.

-

Wash 1x with ethanol to facilitate drying.

-

-

Drying:

-

Dry in an oven at 80°C for 4 hours. Do not exceed 100°C to prevent premature dehydration.

-

Protocol B: Determination of Solubility Product ( )

Objective: Empirically determine the

-

Saturation: Add excess

powder to 100 mL of degassed deionized water. -

Equilibration: Stir the suspension at 25°C

0.1°C for 24 hours to ensure equilibrium. -

Separation: Filter the solution through a 0.22

syringe filter to remove all solids. -

Analysis: Measure the Total Cobalt concentration

using ICP-OES or Atomic Absorption Spectroscopy (AAS). -

Calculation:

-

Assuming 1:1 stoichiometry and negligible complexation at neutral pH:

-

Applications & Implications

-

Battery Materials: The thermal decomposition product,

, is a standard anode material for Li-ion batteries. The purity of the oxalate precursor directly influences the electrochemical performance of the final oxide. -

Pharmaceuticals: While not a drug itself,

is used as a source of high-purity -

Catalysis: Used as a precursor for cobalt-based Fischer-Tropsch catalysts.

References

-

Thermal Decomposition Kinetics

- Title: Kinetics for thermal decomposition of in air.

- Source: ResearchG

-

URL:

-

Solubility Data & Ksp

-

Title: Solubility Product Constants (

) at 25°C.[1] - Source: University of Massachusetts / OWL.

-

URL: (Referenced for comparative oxalate values and methodology).

-

-

Synthesis & Morphology

- Title: Synthesis of nanorods and their thermal decomposition.

- Source: ResearchG

-

URL:

-

General Chemical Safety & Properties

- Title: Cobalt(II)

-

Source: American Elements.[2]

-

URL:

Sources

An In-depth Technical Guide to the Chemical Properties of Cobalt(II) Oxalate Dihydrate

Executive Summary

Cobalt(II) oxalate dihydrate (CoC₂O₄·2H₂O) is an inorganic coordination polymer with significant applications in materials science and chemistry. It serves as a critical precursor for the synthesis of cobalt metal powders, cobalt oxides for batteries and advanced ceramics, and various catalysts.[1][2] This guide provides a comprehensive overview of its core chemical properties, including synthesis via controlled precipitation, its multi-stage thermal decomposition, structural features, and magnetic behavior. Detailed experimental protocols and safety considerations are presented to provide a holistic technical resource for laboratory and development applications.

Introduction: Significance and Applications

Cobalt(II) oxalate dihydrate is a pink to reddish crystalline powder that is sparingly soluble in water.[3] Its primary value lies in its role as a precursor material. The thermal decomposition of cobalt oxalate is a well-established method for producing cobalt oxides (such as CoO and Co₃O₄) and metallic cobalt with controlled purity and morphology, which are essential for various high-technology applications.[1][4]

Key application areas include:

-

Materials Science: It is a precursor for cobalt oxides used in the manufacturing of high-performance batteries, magnets, and advanced ceramics.[1]

-

Catalysis: The compound is used to prepare highly active cobalt-based catalysts for industrial processes, including organic synthesis.[1][5]

-

Powder Metallurgy: It serves as a source for producing fine cobalt metal powder.[2][6]

-

Sustainable Chemistry: The selective precipitation of cobalt as an oxalate salt is a key step in recycling valuable cobalt from waste streams, such as spent lithium-ion batteries.[3]

Synthesis by Controlled Precipitation

The most prevalent method for synthesizing cobalt(II) oxalate dihydrate is controlled precipitation.[3] This technique involves the reaction of a soluble cobalt(II) salt (e.g., cobalt(II) chloride or acetate) with an oxalate source, typically oxalic acid or an alkali metal oxalate, in an aqueous solution. The resulting sparingly soluble CoC₂O₄·2H₂O precipitates out of the solution.

The causality behind this method's prevalence is the high degree of control it offers over the final product's properties. The morphology, particle size, purity, and yield are highly dependent on carefully managed reaction parameters.[3]

Key Synthesis Parameters:

-

pH: The pH of the reaction medium is a critical factor. An effective pH range for achieving a high yield is between 0.0 and 8.0.[3][7]

-

Reactant Concentration and Ratio: The molar ratio of cobalt(II) to oxalate ions influences the precipitation efficiency and crystal morphology.[7]

-

Temperature: Temperature affects both the solubility of the product and the kinetics of crystal growth. Higher temperatures can increase the yield, but there is an optimal range beyond which the yield may decrease.[3]

Experimental Protocol: Controlled Precipitation Synthesis

-

Preparation of Reactant Solutions:

-

Prepare a solution of a soluble cobalt(II) salt (e.g., 0.5 M Cobalt(II) chloride, CoCl₂·6H₂O) in deionized water.

-

Prepare a stoichiometric solution of an oxalate source (e.g., 0.5 M oxalic acid, H₂C₂O₄·2H₂O) in deionized water.

-

-

Precipitation:

-

Heat both solutions to a controlled temperature (e.g., 60°C).

-

Slowly add the oxalic acid solution to the cobalt(II) chloride solution with constant, vigorous stirring. A pink precipitate will form immediately.

-

The choice to add the oxalate to the cobalt salt (rather than the reverse) helps ensure a consistent nucleation environment.

-

-

Aging:

-

Continue stirring the mixture at the set temperature for a defined period (e.g., 2 hours) to allow for crystal growth and maturation, a process known as "aging." This step is crucial for achieving a uniform particle size distribution.

-

-

Isolation and Purification:

-

Separate the precipitate from the mother liquor by filtration (e.g., using a Büchner funnel).

-

Wash the collected solid several times with deionized water to remove any unreacted ions and by-products.

-

Follow with a final wash using ethanol or acetone to facilitate drying.

-

-

Drying:

-

Dry the purified pink powder in an oven at a moderate temperature (e.g., 80°C) until a constant weight is achieved. Avoid excessively high temperatures to prevent premature dehydration.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Cobalt(II) Oxalate Dihydrate.

Physicochemical Properties

The fundamental properties of cobalt(II) oxalate dihydrate are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | CoC₂O₄·2H₂O | [3][8] |

| Molecular Weight | 182.98 g/mol | [3][8][9] |

| Appearance | Pink to reddish crystalline powder | [3] |

| Melting Point | 230 °C (decomposes) | [3][5][9] |

| Solubility | Insoluble in water; soluble in aqueous ammonia; slightly soluble in acids. | [3][5][6] |

| Density | 3.021 g/cm³ | [5] |

| CAS Number | 5965-38-8 | [3] |

Structural and Spectroscopic Characterization

Crystal Structure

Cobalt(II) oxalate dihydrate exists as a coordination polymer.[2] The crystal structure consists of cobalt(II) centers with an octahedral coordination geometry. The oxalate anions (C₂O₄²⁻) act as bridging ligands, linking the cobalt centers. The remaining coordination sites on the cobalt ion are occupied by water molecules.[2] This arrangement forms extended one-, two-, or three-dimensional networks.[3]

X-ray Diffraction (XRD) is the definitive technique for confirming the crystalline phase and structure of the material.[10][11] The XRD pattern provides a unique fingerprint that can distinguish the dihydrate form from other hydrated phases, such as the tetrahydrate.[10]

Spectroscopic Analysis (FTIR)

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups within the compound. The FTIR spectrum of CoC₂O₄·2H₂O exhibits characteristic absorption bands corresponding to:

-

O-H vibrations: Broad bands from the water of hydration.

-

C=O and C-O vibrations: Strong, distinct bands associated with the stretching modes of the oxalate ligand.[12]

Thermal Decomposition Analysis

The thermal decomposition of cobalt(II) oxalate dihydrate is a cornerstone of its application as a precursor. The process, typically studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA), occurs in distinct stages.[13]

Stage 1: Dehydration The first step is the endothermic loss of the two water molecules of hydration to form anhydrous cobalt(II) oxalate (CoC₂O₄). This process generally occurs at temperatures around 150-200°C.[14][15]

Equation: CoC₂O₄·2H₂O(s) → CoC₂O₄(s) + 2H₂O(g)

Stage 2: Decomposition of Anhydrous Oxalate The second stage involves the decomposition of the anhydrous salt. This process is highly dependent on the surrounding atmosphere (inert vs. oxidizing). In an inert atmosphere (e.g., nitrogen or argon), the decomposition proceeds via parallel reactions to yield a mixture of metallic cobalt (Co) and cobalt(II) oxide (CoO).[13]

Equations (in inert atmosphere):

-

CoC₂O₄(s) → Co(s) + 2CO₂(g)

-

CoC₂O₄(s) → CoO(s) + CO(g) + CO₂(g)

The decomposition to metallic cobalt has a reported activation energy of 97 ± 14 kJ mol⁻¹, while the decomposition to cobalt(II) oxide is a more complex, two-stage process with higher activation energies.[13] The porous nature of the anhydrous oxalate, formed after dehydration at lower temperatures, can influence the kinetics of this decomposition stage.[14]

Thermal Decomposition Pathway Diagram

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Cobalt(II) oxalate - Wikipedia [en.wikipedia.org]

- 3. Cobalt(II) oxalate dihydrate | 5965-38-8 | Benchchem [benchchem.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. COBALT(II) OXALATE DIHYDRATE | 5965-38-8 [chemicalbook.com]

- 6. COBALT(II) OXALATE DIHYDRATE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. RU2295514C1 - Method for preparing cobalt (ii) oxalate dihydrate - Google Patents [patents.google.com]

- 8. Cobalt, diaqua(ethanedioato(2-)-kappaO1,kappaO2)-, (T-4)- | C2H4CoO6 | CID 12096404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. americanelements.com [americanelements.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. akjournals.com [akjournals.com]

- 14. The thermal decomposition of oxalates. Part VII. The effect of prior dehydration conditions upon the subsequent decomposition of cobalt oxalate - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 15. Thermal decomposition of cobalt(II) acetate tetrahydrate studied with time-resolved neutron diffraction and thermogravimetric analysis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

physical properties of cobalt(II) oxalate dihydrate

An In-depth Technical Guide to the Physical Properties of Cobalt(II) Oxalate Dihydrate

Introduction

Cobalt(II) oxalate dihydrate (CoC₂O₄·2H₂O) is a coordination compound of significant interest in materials science, catalysis, and drug development.[1][2] Comprising a cobalt(II) center coordinated to an oxalate anion and two water molecules, this pink crystalline powder serves as a crucial precursor for the synthesis of cobalt metal powders, cobalt oxides, and various catalysts.[3][4][5] Its utility is deeply rooted in its distinct physical properties, particularly its thermal decomposition behavior and crystalline structure. This guide provides a comprehensive exploration of these properties, offering field-proven insights and detailed experimental methodologies for researchers, scientists, and professionals in drug development.

Core Physicochemical Identifiers

A precise understanding of a compound begins with its fundamental identifiers. These properties are essential for stoichiometric calculations, formulation, and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₄CoO₆ | [1][6][7] |

| Molar Mass | 182.98 g/mol | [1][6][8] |

| Appearance | Pink to purple crystalline powder | [1][7] |

| CAS Number | 5965-38-8 | [1][2] |

| Density | ~3.021 g/cm³ | [5][7] |

Solubility Profile

The solubility of a compound is a critical parameter that dictates its application in various chemical processes, from synthesis to formulation. Cobalt(II) oxalate dihydrate exhibits a characteristic solubility profile governed by its polymeric structure.

-

Water: It is considered highly insoluble in water.[5][6][9] This insolubility is fundamental to its synthesis via precipitation reaction.

-

Acids: The compound is slightly soluble in acids.[5][7][9] The acidic environment protonates the oxalate anion, shifting the equilibrium and allowing for partial dissolution.

-

Aqueous Ammonia: It is soluble in aqueous ammonia.[5][7][9] This is a key characteristic explained by the principles of coordination chemistry. Ammonia, a strong ligand, displaces the oxalate and water ligands to form soluble cobalt-ammine complexes.

Understanding this solubility behavior is paramount. For instance, its insolubility in water allows for its straightforward synthesis and recovery via controlled precipitation of a soluble cobalt(II) salt with an oxalate source.[2] Conversely, its solubility in ammonia can be exploited for specific purification or reaction pathways.

Crystal Structure and Polymorphism

Cobalt(II) oxalate dihydrate is a coordination polymer where each cobalt(II) ion adopts an octahedral coordination geometry, bridged by oxalate ligands.[4][9] A fascinating aspect of its solid-state chemistry is the existence of at least two primary crystalline polymorphs, or allotropes, the formation of which is highly dependent on the synthesis conditions.[2][10]

The fundamental structural unit in both polymorphs is an infinite chain of [CoC₂O₄·2H₂O].[2] The distinction between the forms arises from the relative displacement and stacking of these adjacent chains.[2][10]

-

α-Cobalt(II) Oxalate Dihydrate: This is the more thermodynamically stable form and crystallizes in the monoclinic system with the space group C2/c.[2][10]

-

β-Cobalt(II) Oxalate Dihydrate: This is a metastable form that belongs to the orthorhombic crystal system with the space group Cccm.[2]

The selective synthesis of a specific polymorph is critical as the crystalline structure can influence subsequent reactions, such as the morphology of the final product after thermal decomposition.

| Feature | α-Form (Monoclinic) | β-Form (Orthorhombic) |

| Space Group | C2/c | Cccm |

| Cell Parameters | a = 11.707 Å, b = 5.4487 Å, c = 9.6477 Å, β = 126.155° | Distinct XRD pattern from α-form |

(Data sourced from Benchchem)[2]

Experimental Protocol: Phase Identification by Powder X-ray Diffraction (PXRD)

PXRD is the definitive technique for identifying the crystalline phase of cobalt(II) oxalate dihydrate. The causality behind this choice is that each crystalline polymorph possesses a unique crystal lattice, which generates a distinct diffraction pattern, acting as a structural "fingerprint".

Methodology:

-

Sample Preparation: Gently grind a small amount (~100-200 mg) of the cobalt(II) oxalate dihydrate powder using an agate mortar and pestle to ensure random crystal orientation and a uniform particle size.

-

Sample Mounting: Pack the fine powder into a sample holder, ensuring a flat, level surface that is flush with the holder's rim to prevent peak displacement errors.

-

Instrument Setup:

-

X-ray Source: Use a standard Cu Kα radiation source (λ = 1.5406 Å).

-

Scan Range (2θ): Set the instrument to scan over a range of 10° to 80°. This range is typically sufficient to capture the most characteristic diffraction peaks for cobalt oxalates.[11][12]

-

Scan Speed/Step Size: Employ a step size of 0.02° and a dwell time of 1-2 seconds per step for good resolution.

-

-

Data Acquisition: Run the diffraction scan.

-

Data Analysis: Compare the resulting diffractogram (a plot of intensity vs. 2θ) with standard reference patterns from crystallographic databases (e.g., JCPDS 01-0296) to confirm the phase identity (α or β) of the synthesized material.[11][13]

Thermal Properties and Decomposition Pathway

The thermal behavior of cobalt(II) oxalate dihydrate is arguably its most important characteristic from a materials science perspective.[3] It decomposes upon heating, with a reported decomposition temperature of approximately 230 °C.[1][6][7] However, the process is not a simple melting event but a multi-stage decomposition, which is a critical distinction for its use as a precursor.[14][15]

The decomposition pathway is highly sensitive to the surrounding atmosphere, a crucial experimental variable that dictates the final product.[15]

-

Dehydration: The first step, occurring between 100 °C and 200 °C, is the loss of the two water molecules of hydration to form anhydrous cobalt(II) oxalate (CoC₂O₄).[13][15] This corresponds to a theoretical mass loss of approximately 19.7%.

-

Decomposition of Anhydrous Oxalate: The second stage involves the breakdown of the anhydrous salt.

-

In an Inert Atmosphere (e.g., N₂, Ar): The anhydrous oxalate decomposes to form metallic cobalt and carbon dioxide. This reductive pathway is essential for producing pure cobalt metal powder.[14][15]

-

In an Oxidizing Atmosphere (e.g., Air): The decomposition yields cobalt oxides (typically Co₃O₄) and a mixture of carbon monoxide and carbon dioxide.[16] This route is exploited for creating cobalt oxide catalysts and battery materials.[3]

-

Caption: Thermal decomposition pathway of cobalt(II) oxalate dihydrate.

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA is an essential technique for elucidating the decomposition pathway and confirming the stoichiometry of cobalt(II) oxalate dihydrate. It provides quantitative data on mass changes as a function of temperature, which validates the proposed decomposition steps.

Methodology:

-

Sample Preparation: Accurately weigh a small, representative sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the crucible onto the TGA balance.

-

Atmosphere: Select the desired purge gas (e.g., high-purity nitrogen for inert conditions or dry air for oxidizing conditions) with a constant flow rate (e.g., 50-100 mL/min). This choice is critical as it determines the final decomposition product.[15][16]

-

Temperature Program: Set a linear heating ramp, for example, from room temperature to 600 °C at a rate of 10 °C/min. This controlled rate ensures thermal equilibrium and well-resolved decomposition steps.[17]

-

-

Data Acquisition: Initiate the heating program and record the sample mass as a function of temperature.

-

Data Interpretation:

-

Analyze the resulting TGA curve (mass % vs. temperature).

-

Calculate the percentage mass loss for each distinct step.

-

Compare the experimental mass loss to the theoretical values. For CoC₂O₄·2H₂O (MW=182.98), the theoretical loss for the two water molecules (MW=36.03) is (36.03 / 182.98) * 100% = 19.7%. This comparison serves as a self-validating check on the sample's purity and hydration state.[13][18]

-

Magnetic Properties

As a compound containing high-spin cobalt(II) (a d⁷ metal ion in an octahedral field), cobalt(II) oxalate dihydrate is paramagnetic.[19] The magnetic properties are governed by the orbitally degenerate ⁴T₁g ground term, which leads to a significant orbital contribution to the magnetic moment, resulting in values much higher than the spin-only value of 3.87 μB.[19] Furthermore, the oxalate ligand is known to be an effective mediator of magnetic superexchange interactions between metal centers.[20][21] In cobalt oxalate systems, this typically results in weak antiferromagnetic coupling between the adjacent cobalt(II) ions within the polymer chains.[19]

Conclusion

The are a direct reflection of its molecular and crystalline structure. Its insolubility, distinct polymorphic forms, and, most critically, its atmosphere-dependent thermal decomposition pathway are not merely data points but are guiding principles for its synthesis and application. For researchers and developers, mastering the control of its precipitation to select a desired polymorph and tuning the conditions of its thermal decomposition are the keys to unlocking its full potential as a versatile precursor for advanced cobalt-based materials.

References

-

American Elements. (n.d.). Cobalt(II) Oxalate Dihydrate. Retrieved from American Elements website. [Link]

-

LookChem. (n.d.). Cas 5965-38-8, COBALT(II) OXALATE DIHYDRATE. Retrieved from LookChem website. [Link]

-

ResearchGate. (n.d.). Non-isothermal Studies on Mechanism And Kinetics of Thermal Decomposition of Cobalt(II) Oxalate Dihydrate. Retrieved from ResearchGate website. [Link]

-

FUNCMATER. (n.d.). Cobalt(II) oxalate dihydrate (CoC2O4•2H2O)-Powder. Retrieved from FUNCMATER website. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 23). Cobalt Oxalate Dihydrate: A Key Precursor for High-Performance Catalysts. Retrieved from inno-pharmchem.com. [Link]

-

Wikipedia. (n.d.). Cobalt(II) oxalate. Retrieved from Wikipedia website. [Link]

-

ResearchGate. (n.d.). Synthesis, characterizations and electrochemical performances of anhydrous CoC2O4 nanorods for pseudocapacitive energy storage applications. Retrieved from ResearchGate website. [Link]

-

PubChem. (n.d.). Cobalt, diaqua(ethanedioato(2-)-kappaO1,kappaO2)-, (T-4)-. Retrieved from PubChem website. [Link]

-

SciSpace. (n.d.). Morphology and X-ray diffraction pattern of dihydrates of cobalt (II) oxalate. Retrieved from SciSpace website. [Link]

-

ResearchGate. (n.d.). A new hydrated phase of cobalt(II) oxalate: Crystal structure, thermal behavior and magnetic properties of {[Co(μ-ox)(H2O)2]·2H2O}n. Retrieved from ResearchGate website. [Link]

-

ResearchGate. (n.d.). TGA thermogram and XRD pattern of CoC2O4:2H2O after precipitation with solid oxalic acid. Retrieved from ResearchGate website. [Link]

-

AKJournals. (n.d.). Non-isothermal Studies on Mechanism And Kinetics of Thermal Decomposition of Cobalt(II) Oxalate Dihydrate. Retrieved from AKJournals website. [Link]

-

Unicamp. (n.d.). Synthesis, structure and magnetic properties of a cobalt(II) mesoxalate 1D coordination polymer. Retrieved from Unicamp website. [Link]

-

Semantic Scholar. (n.d.). Sorption and Magnetic Properties of Oxalato-BasedTrimetallic Open Framework Stabilized by Charge-Assisted Hydrogen Bonds. Retrieved from Semantic Scholar website. [Link]

-

Royal Society of Chemistry. (n.d.). XRD patterns of as-prepared precursor and JCPDS 01-0296 & 01-0299 for CoC2O4·2H2O & NiC2O4·2H2O. Retrieved from Royal Society of Chemistry website. [Link]

-

Royal Society of Chemistry Publishing. (n.d.). The thermal decomposition of oxalates. Part VII. The effect of prior dehydration conditions upon the subsequent decomposition of cobalt oxalate. Retrieved from RSC Publishing website. [Link]

-

ResearchGate. (n.d.). Kinetics for thermal decomposition of CoC2O4·2H2O in air. Retrieved from ResearchGate website. [Link]

-

National Institutes of Health. (n.d.). Sorption and Magnetic Properties of Oxalato-Based Trimetallic Open Framework Stabilized by Charge-Assisted Hydrogen Bonds. Retrieved from NIH website. [Link]

-

ResearchGate. (n.d.). Plot of mass loss (%) against temperature (°C) for the thermal decomposition of cobalt oxalate dihydrate on heating in N2 at 10 °C min−1. Retrieved from ResearchGate website. [Link]

-

YouTube. (2020, November 7). Thermogravimetric Analysis – Calcium Oxalate Monohydrate. Retrieved from YouTube. [Link]

-

ResearchGate. (n.d.). Powder X-ray diffraction pattern of CoAl2O4 prepared at pH=7 and calcined for 5h at different temperatures. Retrieved from ResearchGate website. [Link]

-

ResearchGate. (n.d.). XRD patterns of (a) as-prepared Cobalt oxalate hydrate sample and Co3O4 samples calcinated at different temperatures. Retrieved from ResearchGate website. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Cobalt(II) oxalate dihydrate | 5965-38-8 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Cobalt(II) oxalate - Wikipedia [en.wikipedia.org]

- 5. COBALT(II) OXALATE DIHYDRATE | 5965-38-8 [chemicalbook.com]

- 6. americanelements.com [americanelements.com]

- 7. Cas 5965-38-8,COBALT(II) OXALATE DIHYDRATE | lookchem [lookchem.com]

- 8. Cobalt, diaqua(ethanedioato(2-)-kappaO1,kappaO2)-, (T-4)- | C2H4CoO6 | CID 12096404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. wholesale Cobalt(II) oxalate dihydrate Powder - FUNCMATER [funcmater.com]

- 10. scispace.com [scispace.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. akjournals.com [akjournals.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Sorption and Magnetic Properties of Oxalato-Based Trimetallic Open Framework Stabilized by Charge-Assisted Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Magnetic Properties and Characterization of Cobalt(II) Oxalate Dihydrate

Executive Summary

Cobalt(II) oxalate dihydrate (

For professionals in drug development and nanomedicine, this material is not merely a crystallographic curiosity; it is a critical precursor in the synthesis of cobalt oxide nanoparticles and cobalt ferrite spinels —materials increasingly utilized in magnetic hyperthermia, MRI contrast enhancement, and targeted drug delivery vectors. Understanding the magnetic phase transitions and thermal decomposition profile of the precursor is essential for controlling the size, shape, and magnetic coercivity of the final biomedical payload.

Structural Basis of Magnetism

To interpret the magnetic data, one must first understand the crystal lattice which dictates the magnetic exchange pathways.

Crystal Polymorphs

primarily exists in two polymorphs. The magnetic properties described in this guide focus on the stable| Feature | ||

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | ||

| Coordination | Distorted Octahedral | Distorted Octahedral |

| Dimensionality | 1D Linear Chains | 1D Linear Chains |

| Stacking | Close-packed chains | Open, sliding chains |

The 1D Magnetic Chain

The Co(II) ion is coordinated by four oxygen atoms from two bidentate oxalate groups and two oxygen atoms from water molecules (trans-configuration). The oxalate groups bridge Co(II) centers, forming infinite 1D chains.[2][3]

-

Electronic State: Co(II) (

) in a weak octahedral field exists as a high-spin state ( -

Anisotropy: Significant spin-orbit coupling leads to strong magnetocrystalline anisotropy, often allowing the system to be modeled as an Ising ferromagnet/antiferromagnet at low temperatures.

Magnetic Characterization Profile

The magnetic behavior of

Key Magnetic Parameters[4]

| Parameter | Value | Significance |

| Néel Temperature ( | Onset of 3D long-range antiferromagnetic ordering. | |

| Weiss Constant ( | Negative value indicates dominant antiferromagnetic interactions. | |

| Effective Moment ( | Higher than spin-only ( | |

| Critical Phenomenon | Weak Ferromagnetism | Observed below |

Temperature-Dependent Susceptibility ( vs. )

-

High T Region (

): Follows the Curie-Weiss law. The effective moment is stable. -

Intermediate Region (

): A broad maximum in susceptibility is often observed. This is the signature of short-range order within the 1D chains (low-dimensional correlations) before 3D ordering sets in. -

Critical Region (

): A sharp drop in -

Hysteresis: Below

, field-dependent magnetization (

Experimental Protocols

Synthesis: Precipitation Method

Rationale: This method ensures high phase purity suitable for pharmaceutical-grade precursor applications.

Reagents:

-

Cobalt(II) Chloride Hexahydrate (

) - ACS Grade. -

Oxalic Acid Dihydrate (

) - ACS Grade. -

Deionized Water (

).

Protocol:

-

Dissolution: Dissolve 10 mmol of

in 50 mL of warm DI water ( -

Precipitant Prep: Dissolve 12 mmol of Oxalic Acid in 50 mL of warm DI water (20% excess ensures complete precipitation).

-

Mixing: Slowly add the oxalate solution to the cobalt solution under constant magnetic stirring (500 RPM).

-

Observation: A pink/magenta precipitate forms immediately.

-

-

Digestion: Maintain stirring at

for 2 hours. This "Ostwald ripening" step promotes the formation of the stable -

Filtration: Vacuum filter the precipitate using a 0.2

membrane. -

Washing: Wash 3x with DI water and 1x with Ethanol (to facilitate drying).

-

Drying: Dry in a vacuum oven at

for 12 hours. Do not exceed

Workflow Visualization

The following diagram outlines the synthesis and characterization logic.

Figure 1: Synthesis and validation workflow for Cobalt(II) Oxalate Dihydrate. Green nodes indicate purification steps critical for magnetic consistency.

Mechanism of Magnetic Exchange

The magnetic interaction in this material is mediated by Superexchange . The

Exchange Pathway Diagram

This diagram illustrates the flow of magnetic information through the ligand bridge.

Figure 2: Superexchange mechanism. The oxalate ligand mediates the antiferromagnetic coupling (

Applications in Drug Development & Nanomedicine

While the oxalate itself is not a drug, its precise magnetic characterization is vital when used as a precursor for theranostic agents .

-

Precursor for Magnetic Hyperthermia Agents:

-

Thermal decomposition of

yields Cobalt Oxide ( -

Relevance: The size distribution of the oxalate crystals directly correlates to the size of the resulting oxide nanoparticles. Uniform oxalate crystals yield uniform magnetic nanoparticles, which is critical for consistent Specific Absorption Rate (SAR) values in hyperthermia cancer therapy.

-

-

MRI Contrast Enhancement:

-

Cobalt-doped ferrites derived from oxalate co-precipitation are explored as

negative contrast agents. -

Quality Control: SQUID magnetometry of the precursor (as detailed in Section 2) serves as a sensitive probe for transition metal impurities (e.g., Fe, Ni) which would alter the Néel temperature, ensuring the purity of the starting material before complex synthesis steps.

-

References

-

Romero, E., et al. (2010).[1] Weak ferromagnetism in cobalt oxalate crystals. arXiv.[4] Available at: [Link]

- Hurst, H. J., & Taylor, J. C. (1970). The magnetic structure of - investigated by means of neutron diffraction. Journal of Physics C: Solid State Physics. (Verified via search context).

-

Zhang, B., et al. (2012).

to -

Danilovich, I., et al. (2021). Synthesis of Transition Metal Oxalate Compounds. (General Protocol verification). Available at: [Link]

Sources

allotropic forms of cobalt(II) oxalate dihydrate (α-monoclinic and β-orthorhombic)

An In-depth Technical Guide to the Allotropic Forms of Cobalt(II) Oxalate Dihydrate (α-monoclinic and β-orthorhombic)

Authored by a Senior Application Scientist

Foreword: The Significance of Polymorphism in Cobalt Precursor Materials

In the realm of materials science and catalysis, the physical and chemical properties of precursor compounds are of paramount importance. They dictate the morphology, crystal structure, and ultimately, the performance of the final functional material. Cobalt(II) oxalate dihydrate (CoC₂O₄·2H₂O) stands out as a critical precursor for the synthesis of cobalt catalysts and cobalt oxide materials used in batteries and other advanced applications.[1][2] The existence of this compound in two distinct allotropic forms—the thermodynamically stable α-monoclinic phase and the metastable β-orthorhombic phase—presents both a challenge and an opportunity for precise material design.[3][4]

Understanding the subtle yet critical differences between these allotropes is essential for researchers and drug development professionals who rely on cobalt-based materials. The choice of polymorph can influence decomposition temperatures, particle morphology, and the reactivity of the resulting cobalt-based products. This guide provides a comprehensive overview of the structural distinctions, selective synthesis protocols, and comparative characterization of the α-monoclinic and β-orthorhombic forms of cobalt(II) oxalate dihydrate, grounded in field-proven insights and authoritative references.

Structural Elucidation: A Tale of Two Crystal Lattices

Cobalt(II) oxalate dihydrate's polymorphism is rooted in the arrangement of its fundamental building blocks. Both the α and β forms are composed of identical infinite chains of [CoC₂O₄·2H₂O] units.[3] The core structural divergence between the two allotropes arises from the relative displacement of these adjacent chains along the b-axis, leading to different crystal symmetries.[3]

-

α-Cobalt(II) Oxalate Dihydrate (α-CoC₂O₄·2H₂O): This is the more stable form, crystallizing in the monoclinic system with the C2/c space group.[3][5] It is isostructural with natural iron(II) oxalate dihydrate (humboldtine).[5] The stacking of the cobalt-oxalate chains follows a sequence that results in this more thermodynamically favorable arrangement.

-

β-Cobalt(II) Oxalate Dihydrate (β-CoC₂O₄·2H₂O): This is a metastable allotrope that crystallizes in the orthorhombic system with the Cccm space group.[3][4] Its formation is kinetically favored under specific precipitation conditions, such as rapid mixing of hot reactant solutions.[5]

The fundamental difference in crystal packing directly impacts the physical properties of the material and can be definitively identified through X-ray diffraction (XRD).

Data Presentation: Crystallographic Parameters

The following table summarizes the key crystallographic data for the two allotropes, providing a quantitative basis for their differentiation.

| Feature | α-Cobalt(II) Oxalate Dihydrate | β-Cobalt(II) Oxalate Dihydrate |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | C2/c | Cccm |

| Known Cell Parameters | a = 11.707 Å, b = 5.4487 Å, c = 9.6477 Å, β = 126.155° | Distinct XRD pattern from the α-form |

| Stability | Thermodynamically stable | Metastable |

| Source(s) | [3][5] | [3][4][5] |

Selective Synthesis: Controlling Allotrope Formation

The ability to selectively synthesize either the α or β form is crucial for targeted applications. The choice of allotrope is governed by the kinetics and thermodynamics of the precipitation process, which can be manipulated by controlling experimental parameters like temperature, reactant concentration, and mixing rate.[3][5]

Experimental Protocol 1: Synthesis of Metastable β-Orthohombic Cobalt(II) Oxalate Dihydrate

This protocol leverages kinetic control to favor the formation of the metastable β-phase. The rapid precipitation from hot solutions does not allow sufficient time for the system to relax into the more stable α-monoclinic structure.

Causality: Mixing boiling solutions leads to a high degree of supersaturation, promoting rapid nucleation and growth. These conditions kinetically trap the cobalt oxalate in its metastable β-orthorhombic form, which often presents as acicular (needle-like) crystallites.[4][5]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare two separate aqueous solutions:

-

Solution A: Cobalt(II) salt solution (e.g., 1.0 M Cobalt(II) chloride or nitrate).

-

Solution B: Oxalic acid or an alkali oxalate salt solution (e.g., 1.0 M Oxalic acid).

-

-

Heating: Heat both solutions independently to boiling (~100 °C).

-

Precipitation: Under vigorous stirring, rapidly mix the two boiling solutions. A pink precipitate of β-CoC₂O₄·2H₂O will form immediately.

-

Isolation: Immediately filter the hot suspension using a Buchner funnel.

-

Washing: Wash the collected precipitate several times with hot deionized water to remove any soluble impurities, followed by a final wash with acetone to facilitate drying.

-

Drying: Dry the resulting pink powder in an oven at a moderate temperature (e.g., 60-80 °C) to avoid any thermally induced phase transformation or dehydration.

Experimental Protocol 2: Synthesis of Stable α-Monoclinic Cobalt(II) Oxalate Dihydrate

This method favors thermodynamic control, allowing the initially formed β-phase to recrystallize into the more stable α-phase.

Causality: By maintaining the precipitate in an aqueous suspension, particularly with an excess of oxalate ions, the metastable β-crystals can dissolve and re-precipitate as the thermodynamically more stable α-form.[5] This process, known as Ostwald ripening, leads to the formation of more equiaxed, dipyramidal crystallites characteristic of the α-phase.[5]

Step-by-Step Methodology:

-

Initial Precipitation: Follow steps 1-3 from the β-phase synthesis protocol to precipitate cobalt(II) oxalate dihydrate.

-

Recrystallization (Aging): Instead of immediate filtration, maintain the resulting suspension under stirring and gentle heating (e.g., 80-90 °C) for several hours. The presence of a slight excess of oxalate ions in the solution will facilitate this transformation.[5]

-

Isolation: After the aging period, allow the suspension to cool to room temperature, then filter the precipitate using a Buchner funnel.

-

Washing: Wash the collected α-phase crystals thoroughly with deionized water and then with acetone.

-

Drying: Dry the final product in an oven at 60-80 °C.

Mandatory Visualization: Synthesis Workflows

Caption: Comparative workflows for the kinetic vs. thermodynamic synthesis of cobalt(II) oxalate dihydrate allotropes.

Comparative Characterization: Identifying the Allotropes

A multi-technique approach is essential for the unambiguous identification and characterization of the α and β phases. Each technique provides complementary information about the crystal structure, thermal stability, and morphology.

-

X-Ray Diffraction (XRD): This is the definitive technique for distinguishing between the two allotropes. The different crystal systems (monoclinic vs. orthorhombic) and space groups result in unique diffraction patterns with characteristic peak positions and intensities.[3][5] The XRD pattern for the α-monoclinic phase is well-established, while the β-orthorhombic phase presents a distinctly different pattern.[4]

-

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability and decomposition pathway. For cobalt(II) oxalate dihydrate, the decomposition typically proceeds in two distinct stages:

-

Dehydration: The loss of the two water molecules of hydration to form anhydrous cobalt oxalate (CoC₂O₄). This step is generally observed in the temperature range of 150-210 °C.[6]

-

Decomposition: The subsequent decomposition of the anhydrous oxalate into either cobalt metal or cobalt oxide, depending on the atmosphere.[7][8] This occurs at higher temperatures, typically starting around 300 °C.[7] While the general pathway is similar for both allotropes, subtle differences in the onset temperatures of dehydration and decomposition may be observed due to the differences in crystal packing and stability.

-

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy confirms the chemical identity of the compound. Key vibrational bands include:

-

A broad peak around 3300-3400 cm⁻¹ corresponding to the O-H stretching of the water of hydration.[9]

-

A sharp, strong peak around 1620 cm⁻¹ attributed to the C=O stretching vibration of the oxalate ligand.[6][9]

-

Peaks in the 1300-1400 cm⁻¹ region for symmetric C-O stretching.[9]

-

A sharp peak around 825 cm⁻¹ for O-C-O bending.[6]

-

A peak in the lower frequency region (e.g., ~490 cm⁻¹) confirming the presence of the Co-O metal-oxygen bond.[6]

-

-

Scanning Electron Microscopy (SEM): SEM is invaluable for visualizing the crystal morphology, which is strongly influenced by the synthesis conditions and the resulting allotropic form. As noted, β-phase crystals often exhibit an acicular (needle-like) habit, while the more stable α-phase tends to form dipyramidal or more equiaxed crystals.[4][5]

Phase Stability and Transformation

The relationship between the two allotropes is a classic example of thermodynamic versus kinetic control.

Caption: The relationship between the metastable β- and stable α-phases of CoC₂O₄·2H₂O.

The β-orthorhombic form is metastable, meaning it is a transient phase that will, given sufficient energy and a suitable pathway, transform into the more stable α-monoclinic form.[3][4] This transformation is irreversible and can be induced by processes such as aging in an aqueous suspension, as described in the synthesis protocol.[5] For applications requiring long-term structural integrity, the α-phase is preferred. However, the unique morphology and potentially higher surface area of the kinetically-derived β-phase may be advantageous for certain catalytic applications where it is used as a precursor.

Conclusion

The selective synthesis of the α-monoclinic and β-orthorhombic allotropes of cobalt(II) oxalate dihydrate is a clear demonstration of fundamental principles in materials chemistry. By carefully controlling precipitation conditions, researchers can direct the crystallization process to yield either the kinetically favored, metastable β-phase or the thermodynamically stable α-phase. The choice of polymorph has direct consequences on crystal morphology and thermal properties, which in turn influence its performance as a precursor for cobalt-based functional materials. A thorough characterization using a combination of XRD, thermal analysis, and microscopy is essential for validating the synthesis and understanding the structure-property relationships that are critical for advancing catalyst and battery material development.

References

-

ResearchGate. (n.d.). The XRD pattern of the synthesized cobalt oxalates by (a) hot mixing.... Retrieved from [Link]

-

IJCRT.org. (2021). Thermal and Morphological Study of Transition Metal Cobalt Oxalate Crystal Grown By Agar. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal decomposition of cobalt–oxalate tetrahydrate (solid line) and dihydrate in flow system (dashed line). Retrieved from [Link]

-

Journal of the Chemical Society A. (1966). The thermal decomposition of oxalates. Part VII. The effect of prior dehydration conditions upon the subsequent decomposition of cobalt oxalate. RSC Publishing. Retrieved from [Link]

-

SciSpace. (n.d.). Morphology and X-ray diffraction pattern of dihydrates of cobalt (II) oxalate. Retrieved from [Link]

-

PubChem. (n.d.). Cobalt, diaqua(ethanedioato(2-)-kappaO1,kappaO2)-, (T-4)-. Retrieved from [Link]

-

PubMed. (2007). Synthesis and characterization of the barium oxalates BaC2O4.0.5H2O, alpha-BaC2O4 and beta-BaC2O4. Retrieved from [Link]

-

Scholars Research Library. (2014). Study of transition metal cobalt oxalate crystal in agar agar gel. Retrieved from [Link]

-

International Union of Crystallography. (2023). Syntheses and crystal structures of three novel oxalate coordination compounds. Retrieved from [Link]

-

Bulletin of Chemical Reaction Engineering & Catalysis. (2013). Study of Gel Growth Cobalt (II) Oxalate Crystals as Precursor of Co3O4 Nano Particles. Retrieved from [Link]

-

ResearchGate. (n.d.). A new hydrated phase of cobalt(II) oxalate: Crystal structure, thermal behavior and magnetic properties of {[Co(μ-ox)(H2O)2] · 2H2O}n. Retrieved from [Link]

-

ResearchGate. (n.d.). A study on isothermal kinetics of thermal decomposition of cobalt oxalate to cobalt. Retrieved from [Link]

Sources

- 1. COBALT(II) OXALATE DIHYDRATE | 5965-38-8 [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Cobalt(II) oxalate dihydrate | 5965-38-8 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. ijcrt.org [ijcrt.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Guide: Coordination Chemistry and Synthetic Protocols of Cobalt(II) Oxalate Complexes

Executive Summary

Context: Cobalt(II) oxalate dihydrate (

Scope: This guide dissects the coordination environment, electronic properties, and synthetic pathways of Co(II) oxalate.[2] It provides reproducible protocols for generating phase-pure material and analyzes the physiochemical properties relevant to both materials science and drug development applications.

Structural Fundamentals & Electronic Configuration

The Cobalt(II) Center

The central ion is Co(II) with a

-

Jahn-Teller Distortion: While

high-spin ions are subject to Jahn-Teller distortions, the effect is generally weaker than in -

Magnetic Moment: The theoretical spin-only magnetic moment is

. Experimental values often range from 4.7 to 5.2 B.M. due to significant orbital angular momentum contribution, a hallmark of high-spin Co(II) in octahedral fields.

Ligand Binding and Polymeric Architecture

The oxalate anion (

-

Equatorial Plane: The oxalate oxygens occupy the equatorial positions, forming stable 5-membered chelate rings.

-

Axial Positions: Occupied by two water molecules (

-configuration), completing the coordination sphere to -

Polymorphism: The bridging nature leads to 1D linear chains. Two polymorphs exist based on the packing of these chains:

-

-form (Monoclinic,

-

-form (Orthorhombic,

-

-form (Monoclinic,

Synthesis & Optimization: From Theory to Bench

As a Senior Application Scientist, I emphasize that "mixing reagents" is not synthesis. Control over supersaturation, pH, and temperature determines the polymorph purity and particle morphology.

Critical Control Parameters

-

pH Sensitivity: Co(II) is stable in acidic to neutral media. At pH > 8, competing precipitation of

or basic salts occurs. -

Stoichiometry: A slight excess of oxalate is recommended to drive the equilibrium, but a large excess can lead to soluble tris-oxalato complexes

.

Workflow Visualization

The following diagram outlines the decision matrix for synthesis routes:

Figure 1: Decision matrix for Cobalt(II) Oxalate synthesis, contrasting precipitation and hydrothermal routes.

Experimental Protocols

Protocol A: Standard Precipitation (Bench Standard)

Objective: Synthesis of phase-pure

-

Precursor Preparation: Dissolve

of -

Ligand Preparation: Dissolve

(10% excess) of Ammonium Oxalate Monohydrate in -

Precipitation: Add the oxalate solution to the cobalt solution dropwise under constant magnetic stirring (

). Crucial: Do not dump; rapid addition traps impurities. -

Digestion: A pink precipitate forms immediately. Maintain temperature at

for 2 hours. This "digestion" phase allows small crystallites to dissolve and redeposit on larger ones (Ostwald ripening), improving filterability. -

Isolation: Filter while warm using a Buchner funnel.

-

Washing (Self-Validating Step):

-

Wash

with warm water (removes chloride/ammonium ions). Test filtrate with -

Wash

with ethanol (facilitates drying).

-

-

Drying: Dry in a vacuum oven at

for 4 hours. Warning: Temperatures

Characterization Framework

Spectroscopic & Thermal Data

For researchers validating their synthesized material, the following data points serve as quality control benchmarks.

| Technique | Parameter | Observed Value | Interpretation |

| FT-IR | Broad band indicating coordinated water. | ||

| FT-IR | Asymmetric stretch of carboxylate (strong). | ||

| FT-IR | Symmetric stretch; shift vs free ion confirms coordination. | ||

| TGA | Step 1 ( | Loss of 2 | |

| TGA | Step 2 ( | Decomposition of oxalate to Co/Co-oxides + | |

| Magnetic | Drop at low | Antiferromagnetic coupling along the polymeric chain. |

Thermal Decomposition Mechanism

Understanding the thermal stability is vital for using this material as a precursor.

Figure 2: Thermal decomposition pathway. The final product depends on the atmosphere (Air

Relevance to Drug Development

While Cobalt(II) Oxalate is not a drug, its coordination chemistry provides a critical template for designing bioactive Cobalt(II) complexes .

The "Trojan Horse" Strategy

Cobalt(II) complexes are investigated as hypoxia-activated prodrugs.

-

Mechanism: The Co(II) center is kinetically labile compared to Co(III). In the hypoxic environment of a tumor, Co(III) prodrugs can be reduced to Co(II), releasing the cytotoxic ligands.

-

Oxalate as a Model: The stability of the Co-Oxalate chelate ring (

) serves as a thermodynamic baseline for designing ligands that must remain bound in blood plasma but release upon reduction or pH shift.

Cytotoxicity Benchmarking

Recent studies highlight Co(II) complexes with mixed ligands (e.g., N,O-donors) exhibiting cytotoxicity comparable to cisplatin against specific cell lines (e.g., HepG2).

-

Key Insight: The toxicity often stems from the generation of Reactive Oxygen Species (ROS) via Fenton-like reactions catalyzed by the Co(II) center. The oxalate ligand, being oxidizable, can participate in these redox cycles.

References

-

Polymorphism in Cobalt Oxalate

- Title: Synthesis, structure and magnetic properties of a cobalt(II)

- Source:ResearchG

-

URL:[Link]

-

Thermal Decomposition Mechanisms

-

Anticancer Activity of Co(II)

-

Magnetic Properties & Structure

- Title: High-Pressure and Low-Temperature Studies in Rel

- Source:BenchChem / Arxiv

-

URL:[Link]

-

General Properties & Industrial Use

Sources

Navigating the Risks: A Technical Guide to the Safe Handling of Cobalt(II) Oxalate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the health and safety considerations essential for the responsible handling of cobalt(II) oxalate dihydrate. As a Senior Application Scientist, the following protocols and recommendations are grounded in established safety principles and are designed to empower laboratory personnel with the knowledge to mitigate risks effectively. The core philosophy of this guide is to treat every protocol as a self-validating system, where understanding the "why" behind a safety measure is as crucial as the measure itself.

Understanding the Hazard Profile of Cobalt(II) Oxalate Dihydrate

Cobalt(II) oxalate dihydrate (CoC₂O₄·2H₂O) is a pale pink to purple crystalline powder utilized in various applications, including as a catalyst and in the manufacture of cobalt metal powder and other cobalt salts.[1] While its utility is significant, a thorough understanding of its inherent hazards is paramount for safe handling.

The primary routes of occupational exposure to cobalt compounds are inhalation of airborne particles and dermal or oral contact.[2] Cobalt(II) oxalate dihydrate is classified as hazardous, with acute oral and dermal toxicity.[1][3][4][5] It is harmful if swallowed and harmful in contact with skin.[1][3][4][5] Furthermore, it is suspected of causing cancer and may cause sensitization upon skin contact.[1][3][4] The International Agency for Research on Cancer (IARC) classifies cobalt and cobalt compounds as Group 2B, possibly carcinogenic to humans.[4]

GHS Hazard Statements:

The oxalate component also presents hazards, as oxalates are powerful irritants and can be corrosive to tissue.[1] Ingestion can lead to a caustic effect in the mouth, esophagus, and stomach, with potential for severe kidney damage.[1]

Engineering Controls: The First Line of Defense

The hierarchy of controls prioritizes engineering solutions to minimize exposure to hazardous substances. For cobalt(II) oxalate dihydrate, which is a powder, the primary engineering control is to prevent the generation and inhalation of dust.

Ventilation

All handling of cobalt(II) oxalate dihydrate powder should be conducted within a properly functioning chemical fume hood.[1][7][8] This is a non-negotiable aspect of safe handling. The fume hood provides a physical barrier and active ventilation to capture and exhaust any airborne particles, preventing them from entering the breathing zone of the operator. The causality here is straightforward: preventing inhalation of a potentially carcinogenic and toxic dust is the most effective way to mitigate long-term health risks.

Designated Work Areas

Establish a designated area for working with cobalt(II) oxalate dihydrate.[9] This area should be clearly marked with warning signs indicating the presence of a hazardous substance.[9] The purpose of a designated area is to contain the hazard and prevent cross-contamination of other laboratory spaces. Access to this area should be limited to trained personnel.

Administrative Controls and Safe Work Practices

Administrative controls are work policies and procedures that reduce the duration, frequency, and severity of exposure to hazardous materials.

Standard Operating Procedures (SOPs)

A detailed, substance-specific SOP for handling cobalt(II) oxalate dihydrate is mandatory. This SOP should be readily accessible to all personnel and should include, at a minimum, the information outlined in this guide. Training on the content of the SOP is required before any work with the compound commences.

Hygiene Practices

Strict personal hygiene practices are crucial to prevent ingestion and dermal exposure.

-

Always wash hands thoroughly with soap and water after handling cobalt(II) oxalate dihydrate, before leaving the laboratory, and before eating, drinking, or smoking.[1][4][10]

-

Do not store or consume food or beverages in areas where this chemical is handled.[8][10]

-

Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.[8]

Personal Protective Equipment (PPE): The Final Barrier

While engineering and administrative controls are primary, appropriate PPE is essential as the last line of defense. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | ANSI-approved chemical splash goggles or a face shield in combination with goggles.[6][10] | Protects against accidental splashes of solutions or airborne powder, which can cause severe eye irritation. |

| Skin Protection | Nitrile rubber gloves. Double gloving is recommended.[9] A fully buttoned lab coat is the minimum requirement.[9] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn.[9] | Prevents dermal contact. Cobalt compounds can cause skin sensitization and are harmful upon absorption through the skin.[1][10] Nitrile gloves provide good chemical resistance. |

| Respiratory Protection | Generally not required when working in a properly functioning chemical fume hood.[11] If a fume hood is not available or if there is a potential for generating significant dust, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[3][6] | Protects against the inhalation of harmful and potentially carcinogenic dust particles.[2] |

Experimental Protocol: Safe Weighing and Solution Preparation of Cobalt(II) Oxalate Dihydrate

This protocol is designed as a self-validating system. Each step includes a rationale to ensure the user understands the importance of the procedure for their safety.

Caption: Workflow for the safe handling of cobalt(II) oxalate dihydrate.

Step-by-Step Methodology:

-

Don Personal Protective Equipment (PPE): Before entering the designated work area, put on a fully buttoned lab coat, chemical splash goggles, and two pairs of nitrile gloves.

-

Causality: This establishes a physical barrier between you and the hazardous material, preventing accidental skin and eye contact.

-

-